5-(Heptadec-8-en-1-yl)benzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-heptadec-8-enylbenzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWQRFGZIJUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Advanced Isolation Methodologies
Natural Sources and Distribution in Biological Systems
Botanical and Microbial Origins:
Alkylresorcinols are predominantly found in higher plants, particularly in the plant families Poaceae (Gramineae) and Myrsinaceae. acs.orgfloranorthamerica.org They have also been identified in some species of fungi and bacteria. wikipedia.orgnih.govnih.gov In plants, these compounds are believed to play a role in chemical defense as phytoanticipins and may possess allelopathic properties. nih.govnih.gov
Within the Poaceae family, which includes major cereal grains, significant concentrations of alkylresorcinols are found in the outer layers of the kernels of rye (Secale cereale), wheat (Triticum aestivum), and triticale. wikipedia.orgmdpi.com Barley (Hordeum vulgare) contains lower concentrations, while oats and maize have negligible amounts. wikipedia.org The specific homolog, 5-heptadecylresorcinol (B122077) (the saturated C17:0 analogue of the subject compound), has been identified in wheat bran, Hordeum vulgare, and Secale cereale. Research has shown that various alkylresorcinol homologues, including saturated and unsaturated forms with chain lengths from C15 to C25, are present in these cereals. mdpi.comnih.gov While the presence of C17:1 homologues has been reported in wheat, the precise position of the double bond is often not specified in general profiling studies. mdpi.com
The Myrsinaceae family is another notable source of unsaturated alkylresorcinols. For instance, 5-(Z-nonadec-14-enyl)resorcinol has been isolated from the leaves of Ardisia silvestris and the roots of Ardisia gigantifolia. nih.gov This indicates that variations in the alkyl chain length and the position of unsaturation are common within this plant family.
The biosynthesis of alkylresorcinols in plants is carried out by type III polyketide synthases. nih.gov These enzymes utilize fatty acyl-CoA molecules as starter units, suggesting that the structure of the available fatty acid precursors within a plant species dictates the final structure of the alkylresorcinol, including the position of any double bonds in the alkyl chain. nih.gov
Table 1: Occurrence of Selected Alkylresorcinols in Botanical Sources
| Compound/Class | Botanical Source | Family | Reference(s) |
| 5-n-Alkylresorcinols (C17-C25) | Rye (Secale cereale) | Poaceae | researchgate.netresearchgate.net |
| 5-n-Alkylresorcinols (C17-C25) | Wheat (Triticum aestivum) | Poaceae | mdpi.comnih.gov |
| 5-n-Alkylresorcinols | Barley (Hordeum vulgare) | Poaceae | wikipedia.org |
| 5-(Z-nonadec-14-enyl)resorcinol | Ardisia silvestris, Ardisia gigantifolia | Myrsinaceae | nih.gov |
| Alkylresorcinols | Quinoa (Chenopodium quinoa) | Amaranthaceae |
This table is interactive. Click on the headers to sort the data.
Presence in Agricultural Products and Dietary Components
Given their localization in the outer layers of cereal grains, alkylresorcinols are particularly abundant in whole-grain products. mdpi.com Whole-grain rye and wheat flours and the bran fractions derived from them are significant dietary sources of these compounds. nih.govresearchgate.netmdpi.com The processing of grains, such as milling to produce refined white flour, removes the bran and germ, and with them, the majority of the alkylresorcinol content. wikipedia.org
The stability of alkylresorcinols during food processing, such as pasta production, has been demonstrated, meaning that products made from whole-grain durum wheat retain their alkylresorcinol content. nih.gov The profile of alkylresorcinol homologues can also serve as a biomarker to distinguish the intake of different whole grains. For example, the ratio of C17:0 to C21:0 homologues is typically around 0.1 in common wheat and 0.9 in rye, making it possible to track the consumption of these cereals in human dietary studies. d-nb.info
Modern Extraction and Purification Strategies
Solvent-Based and Green Extraction Techniques
The extraction of 5-(Heptadec-8-en-1-yl)benzene-1,3-diol, like other alkylresorcinols, relies on its amphiphilic nature. A variety of solvent-based methods have been developed to efficiently isolate these compounds from their natural matrices.
Soxhlet extraction , a conventional and exhaustive method, has been employed using solvents of varying polarities. Acetone (B3395972) has been shown to be a particularly effective solvent for extracting alkylresorcinols from wheat bran. acs.org Sequential Soxhlet extraction with solvents of increasing polarity, such as n-hexane followed by acetone and then methanol, can also be used to fractionate lipids and other compounds.
In a move towards more environmentally friendly methods, green extraction techniques are gaining prominence. Ultrasound-assisted extraction (UAE) is a notable example. This technique uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter extraction times compared to conventional methods. acs.org Studies on wheat bran have demonstrated that UAE with acetone can yield higher concentrations of total alkylresorcinols than Soxhlet extraction. acs.org
Supercritical fluid extraction (SFE) with carbon dioxide (CO2) is another green alternative. wikipedia.org Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract. While pure CO2 is effective for non-polar compounds, its polarity can be modified by adding a co-solvent, such as ethanol (B145695), to enhance the extraction of more polar compounds like phenolic lipids. nih.gov The selectivity of SFE can be finely tuned by adjusting pressure and temperature.
Table 2: Comparison of Extraction Methods for Alkylresorcinols
| Extraction Method | Solvent(s) | Matrix | Key Findings | Reference(s) |
| Soxhlet Extraction | Acetone, n-Hexane, Methanol | Wheat Bran | Acetone is highly effective for total AR extraction. | acs.org |
| Ultrasound-Assisted Extraction (UAE) | Acetone | Wheat Bran | Higher yields of total ARs compared to Soxhlet in shorter time. | acs.org |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2, Ethanol (co-solvent) | General Plant Material | "Green" technique; selectivity can be tuned by pressure, temperature, and co-solvents. | wikipedia.orgnih.gov |
| Cold Extraction | Cyclohexane/Ethyl Acetate | Rye Grains | Effective for preparing extracts for further purification. | researchgate.net |
This table is interactive. Users can filter by extraction method or solvent.
Chromatographic Separation and Enrichment Protocols
Following initial extraction, the crude extract, which contains a mixture of lipids and other phytochemicals, requires further purification to isolate specific alkylresorcinol homologues like this compound.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating alkylresorcinols. Ultra-high-pressure liquid chromatography (UHPLC) coupled with various detectors, such as ultraviolet (UV), fluorescence, and electrochemical detection, provides high resolution for the quantification of different alkyl- and alkenylresorcinols in cereal extracts. nih.gov
For preparative scale purification, Countercurrent Chromatography (CCC) has proven to be a highly effective technique. nih.govresearchgate.net CCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. By using a suitable biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water, complex mixtures of alkylresorcinols from rye have been successfully separated into individual homologues with high purity. researchgate.net In some cases, a preliminary enrichment step using Centrifugal Partition Chromatography (CPC), a related technique, can be employed to remove the bulk of non-target lipids before the final CCC purification.
For the separation of unsaturated from saturated alkylresorcinols, silver ion chromatography can be utilized. This technique relies on the reversible interaction between silver ions and the double bonds in the alkyl chains, allowing for the selective retention and subsequent elution of unsaturated homologues.
Chemical Synthesis and Analog Design
Total Synthesis Approaches for 5-(Heptadec-8-en-1-yl)benzene-1,3-diol
The total synthesis of this compound, a naturally occurring resorcinolic lipid, has been approached through various synthetic strategies. These methods aim to efficiently construct the molecule with control over the geometry of the double bond in the alkyl chain.
A prominent method for the synthesis of 5-alkenylresorcinols involves the Wittig reaction , which is a versatile tool for forming carbon-carbon double bonds. beilstein-journals.orgnih.govwikipedia.orgmasterorganicchemistry.com One common pathway starts with 3,5-dimethoxybenzaldehyde (B42067). This aldehyde is reacted with a suitable phosphonium (B103445) ylide derived from an appropriate alkyl halide. For the synthesis of this compound, a C17 phosphonium ylide with a double bond at the C-8 position would be required. The Wittig reaction between the aldehyde and the ylide forms the 1,3-dimethoxy-5-(heptadec-8-en-1-yl)benzene intermediate. The final step is the demethylation of the methoxy (B1213986) groups to yield the free phenolic hydroxyls of the resorcinol (B1680541) moiety. nih.gov
The stereoselectivity of the Wittig reaction is a crucial consideration, as the natural compound typically exists as the (Z)-isomer (cis). The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.org Unstabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. For the synthesis of the target compound, conditions favoring the (Z)-isomer are preferred.
Another potential key reaction pathway is olefin metathesis . nih.govresearchgate.netsigmaaldrich.comresearchgate.netbeilstein-journals.org This powerful reaction, often catalyzed by ruthenium-based complexes, can be used to form the C=C double bond in the alkyl chain. For instance, a shorter chain alkenyl resorcinol derivative could be cross-metathesized with a long-chain olefin to construct the desired C17 side chain. Ring-closing metathesis (RCM) could also be envisioned as a strategy, starting from a diene precursor attached to the resorcinol ring. researchgate.net
The efficiency of the total synthesis is a key focus for researchers. Microwave-assisted organic synthesis has been shown to significantly improve reaction times and yields in Wittig reactions for the preparation of 5-n-alkylresorcinols. beilstein-journals.orgnih.gov For example, microwave-promoted reactions of a semi-stabilized ylid with alkanals in water have been reported to give good yields. beilstein-journals.org An alternative microwave-assisted approach using non-stabilized alkyltriphenylphosphonium salts and 3,5-dimethoxybenzaldehyde has also proven effective. nih.gov
The table below summarizes a synthetic approach to 5-n-alkylresorcinols, which is adaptable for this compound.
Table 1: Synthetic Approach to 5-n-Alkylresorcinols via Wittig Reaction
| Step | Reactants | Key Reaction | Product | Notes |
| 1 | 3,5-Dimethoxybenzylphosphonium salt + Alkanal | Wittig Reaction (Microwave-assisted) | 1,3-Dimethoxy-5-alkenylbenzene | Good yields are achieved in water. beilstein-journals.orgnih.gov |
| 2 | 1,3-Dimethoxy-5-alkenylbenzene | Catalytic Hydrogenation | 1,3-Dimethoxy-5-alkylbenzene | This step is for saturated analogs. |
| 3 | 1,3-Dimethoxy-5-alkylbenzene | Demethylation | 5-n-Alkylresorcinol | Final step to yield the dihydroxy-phenolic structure. beilstein-journals.org |
Derivatization Strategies and Analogue Development
To explore the chemical space and potential applications, derivatization of this compound is a key strategy. Modifications can be targeted at the alkyl chain or the resorcinol moiety, including the synthesis of heterocyclic conjugates.
The long alkyl chain of this compound is a prime target for modification. Strategies for altering the chain length, saturation, and introducing functional groups are of interest.
Varying Chain Length: Synthetic routes like the Wittig reaction allow for the straightforward variation of the alkyl chain length by simply using different alkanals or alkyl halides in the preparation of the ylide. beilstein-journals.orgnih.gov
Saturation/Unsaturation: The double bond can be reduced via catalytic hydrogenation to yield the saturated analog, 5-heptadecylresorcinol (B122077). beilstein-journals.org Conversely, additional double bonds could be introduced using appropriate synthetic methods.
Functionalization: The double bond serves as a handle for further functionalization, such as epoxidation or dihydroxylation, to introduce new functionalities along the alkyl chain.
The two hydroxyl groups of the resorcinol ring offer sites for functionalization, which can significantly alter the compound's physicochemical properties.
Acylation and Alkylation: The phenolic hydroxyls can be readily acylated or alkylated to form esters and ethers, respectively. For instance, O-acetylation of related phenolic lipids has been achieved using acetic anhydride (B1165640) and phosphoric acid. acs.org
Sulfoniumization: A one-step sulfoniumization of polycyclic aromatic compounds has been reported as a strategy to enhance solubility and provide a handle for further functionalization. rsc.org This type of reaction could potentially be applied to the resorcinol ring.
Formylation: Regioselective ortho-formylation of a saturated cardanol (B1251761) (a related phenolic lipid) has been demonstrated using paraformaldehyde, MgBr₂, and triethylamine, indicating that direct C-H functionalization of the aromatic ring is possible. acs.org
A significant area of analogue development is the conjugation of the resorcinolic lipid scaffold with various heterocyclic systems, such as triazoles and oxadiazoles. These heterocycles are known to be present in many biologically active compounds. ijper.orgmdpi.comscienceopen.com
A synthetic route starting from (Z)-octadec-9-enoic acid (oleic acid) has been developed to produce 5-(heptadec-8-en-1-yl)-substituted 4-amino-1,2,4-triazole-3-thiol (B7722964) and 1,3,4-oxadiazole-2(3H)-thione. researchgate.netua.es The key steps involve the conversion of the fatty acid to the corresponding hydrazide, which is then cyclized to form the desired heterocyclic ring. Preservation of the double bond in the alkyl chain is achieved by conducting the hydrazidation reaction under an argon atmosphere. researchgate.net
Table 2: Synthesis of Heterocyclic Derivatives
| Starting Material | Reagents | Heterocyclic Product | Reference |
| (Z)-Octadec-9-enoyl hydrazide | Carbon disulfide, Potassium hydroxide | (Z)-5-(heptadec-8-en-1-yl)-1,3,4-oxadiazole-2(3H)-thione | researchgate.net |
| (Z)-Octadec-9-enoyl hydrazide | Thiosemicarbazide | (Z)-4-amino-5-(heptadec-8-en-1-yl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
The synthesis of other heterocyclic derivatives, such as pyrimidines and pyrazoles, starting from resorcinol precursors has also been explored, suggesting that a wide variety of heterocyclic conjugates of this compound could be accessible. researchgate.net
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structural determination of organic molecules. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in 5-(Heptadec-8-en-1-yl)benzene-1,3-diol can be achieved.
1D NMR (¹H, ¹³C) Spectral Analysis
The ¹H NMR spectrum of this compound provides initial, crucial information regarding the chemical environment of the hydrogen atoms. The aromatic region typically displays signals for the protons on the resorcinol (B1680541) ring, expected to appear as multiplets around δ 6.1-6.2 ppm. The long aliphatic heptadecenyl chain gives rise to a series of signals in the upfield region (δ ~0.8–2.4 ppm). The terminal methyl group (CH₃) of the alkyl chain is anticipated to produce a triplet at approximately δ 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) will appear as a broad multiplet between δ 1.25 and 1.40 ppm. The protons adjacent to the double bond and the aromatic ring will be shifted further downfield. Specifically, the olefinic protons of the Z-configured double bond at C-8' and C-9' are expected to resonate around δ 5.34 ppm as a triplet of triplets.
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom. The resorcinol ring will show characteristic signals in the aromatic region (δ ~100-160 ppm). The two hydroxyl-bearing carbons (C-1 and C-3) are expected to resonate at approximately δ 156 ppm, while the other aromatic carbons will appear at distinct chemical shifts. The carbons of the long alkyl chain will have signals in the aliphatic region (δ ~14-36 ppm). The terminal methyl carbon is expected around δ 14.1 ppm, and the olefinic carbons (C-8' and C-9') would appear around δ 130 ppm.
| ¹H NMR (Typical Predicted Shifts) | ¹³C NMR (Typical Predicted Shifts) |
| Proton | Chemical Shift (ppm) |
| H-2, H-4, H-6 | ~6.1 - 6.2 (m) |
| H-8', H-9' | ~5.34 (tt) |
| H-1'' | ~2.50 (t) |
| H-7'', H-10'' | ~2.01 (m) |
| Alkyl Chain (CH₂) | ~1.25 - 1.40 (m) |
| Terminal CH₃ | ~0.88 (t) |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between adjacent protons in the alkyl chain, confirming their sequence. Crucially, it would show the coupling between the olefinic protons (H-8'/H-9') and their neighboring methylene protons (H-7'/H-10'). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the carbon signal for each protonated carbon by correlating the previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is critical for connecting the different fragments of the molecule. For instance, it would show a correlation between the benzylic protons at C-1' and the aromatic carbons C-4, C-5, and C-6, confirming the attachment of the alkyl chain to the resorcinol ring. It would also show correlations from the olefinic protons to the adjacent carbons, further solidifying the structure of the unsaturated chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the stereochemistry, particularly the geometry of the double bond. For the Z-isomer, a cross-peak between the olefinic protons (H-8' and H-9') would be expected due to their spatial proximity.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a key analytical technique that provides information about the molecular weight and formula of a compound, as well as structural details through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and thus the molecular formula. For this compound (C₂₃H₃₈O₂), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 347.2945. The experimental determination of this value with high accuracy confirms the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For alkylresorcinols, a typical fragmentation involves cleavage at the benzylic position. The fragmentation of protonated this compound would likely show characteristic losses of neutral fragments from the alkyl chain and fragmentation of the resorcinol ring, providing further confirmation of the structure.
| Fragmentation Analysis (Predicted) | |
| Parent Ion [M+H]⁺ | m/z ~347.3 |
| Key Fragment Ions | Description |
| m/z 123/124 | Resorcinol moiety fragment |
| Neutral losses | Corresponding to successive losses of alkyl chain fragments |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the phenolic hydroxyl groups. Absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching of the aliphatic chain. The C=C stretching of the aromatic ring would appear in the 1500-1600 cm⁻¹ region. The presence of a Z-double bond would typically show a weak absorption around 1650 cm⁻¹ for the C=C stretch and a characteristic C-H out-of-plane bending vibration around 700 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the electronic transitions within the molecule. Resorcinol derivatives exhibit characteristic absorption maxima due to the π-π* transitions of the aromatic ring. For this compound, absorption maxima are expected around 275 nm and 280 nm.
| Spectroscopic Data | |
| Technique | Characteristic Absorptions |
| IR (cm⁻¹) | ~3425 (O-H stretch, broad), ~2925 & ~2854 (C-H stretch, aliphatic), ~1600 & ~1500 (C=C stretch, aromatic) |
| UV-Vis (nm) | ~275, ~280 |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for the analysis of this compound, a compound often found in complex natural mixtures like cashew nut shell liquid (CNSL). scilit.commdpi.com These methods are crucial for both assessing the purity of isolated fractions and for analyzing the composition of mixtures containing various resorcinolic lipids. scilit.com Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) provide the high resolution and sensitivity needed for these tasks. scilit.comcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for the structural analysis and quantification of lipids and phenols. creative-proteomics.comnih.gov For a compound like this compound, GC-MS combines the separation capability of gas chromatography with the precise identification power of mass spectrometry. creative-proteomics.com
Due to the low volatility of resorcinolic lipids, a derivatization step is typically required before GC-MS analysis. nih.gov This process, commonly involving trimethylsilylation (e.g., using BSTFA) or trifluoroacetylation, converts the polar hydroxyl groups on the benzene (B151609) ring into less polar, more volatile ethers, enabling the molecule to travel through the GC column. nih.govnih.gov
Below is a table summarizing typical GC-MS conditions used for the analysis of related alkylresorcinols, which are applicable to this compound.
Table 1: Typical GC-MS Parameters for Alkylresorcinol Analysis
| Parameter | Description |
|---|---|
| Column | Capillary column, often with a non-polar stationary phase like 5% phenyl methyl siloxane (e.g., HP-5MS, DB-5). researchgate.net |
| Injector Temperature | 250 - 300 °C. researchgate.net |
| Carrier Gas | Helium or Hydrogen at a constant flow rate. |
| Oven Program | A temperature gradient is used to elute compounds with varying boiling points. A typical program might start at 90-100°C and ramp up to 300°C. researchgate.net |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) or Trifluoroacetic anhydride (B1165640). nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV. hmdb.ca |
| Detection Mode | Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. nih.gov |
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical and preparative separation of this compound from the complex matrix of cardol. tandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common modality used, effectively separating the different unsaturated constituents (mono-, di-, and trienes) of cardol based on their hydrophobicity. tandfonline.com
The separation is typically achieved using a non-polar stationary phase, with octadecylsilane (B103800) (C18) columns being the most widely employed. mdpi.comtandfonline.com The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like acetic acid) to improve peak shape and resolution. mdpi.comtandfonline.com Gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is frequently used to separate the less polar, more unsaturated components from the more polar, saturated ones. tandfonline.com
Detection is most commonly performed using a UV detector set at a wavelength between 275 and 280 nm, which corresponds to the absorbance maximum of the resorcinol chromophore. mdpi.comtandfonline.com This method allows for the quantification and purity assessment of the collected fractions. mdpi.comgoogle.com HPLC has proven to be a simpler and more rapid preparative technique compared to older methods like argentation column chromatography, allowing for baseline separation of the monoene, diene, and triene constituents of cardol. tandfonline.com
The table below outlines common HPLC conditions for the analysis and purification of this compound as part of the cardol mixture.
Table 2: HPLC Methodologies for Cardol Constituent Separation
| Parameter | Description | Source(s) |
|---|---|---|
| Chromatography Mode | Reversed-Phase (RP-HPLC). | tandfonline.com |
| Stationary Phase | C18 (Octadecylsilane) silica (B1680970) gel. | mdpi.comtandfonline.com |
| Column Type | Analytical (e.g., 100 x 4.6 mm) or Preparative (e.g., 250 x 22.4 mm). | tandfonline.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water/Tetrahydrofuran (THF) or Acetonitrile/Water/Acetic Acid. A common isocratic system is MeCN—H₂O—AcOH (80:20:1 v/v). | mdpi.comtandfonline.com |
| Flow Rate | Typically 1.0 - 1.5 mL/min for analytical columns. | mdpi.comtandfonline.com |
| Detection | UV detector set at ~275-280 nm. | mdpi.comtandfonline.com |
| Sample Preparation | The cardol mixture is dissolved in a suitable solvent like hexane (B92381) or the mobile phase. | tandfonline.com |
Mechanistic Investigations of Biological Interactions
Molecular Targets and Pathway Modulation
Research into the molecular interactions of 5-(Heptadec-8-en-1-yl)benzene-1,3-diol indicates that its bioactivity is not limited to a single mode of action but involves multiple molecular targets, including enzymes and nucleic acids, and the physical perturbation of cell membranes.
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. researchgate.netmdpi.comyoutube.com Inhibition of these enzymes is a primary mechanism for many anti-inflammatory drugs. researchgate.net While direct enzyme inhibition data for this compound is limited, studies on related alkylphenols and plant extracts containing the compound suggest a potential for such activity.
Extracts from Ginkgo biloba, a known source of bilobol (B1231512), have been shown to inhibit the COX-2 pathway, a key player in inflammatory responses. nih.gov However, some studies suggest this may be due to the downregulation of COX-2 expression rather than direct enzymatic inhibition by all constituents. nih.gov General studies of 5-n-alkylresorcinols list enzyme inhibition as a significant biological property. beilstein-journals.org The structural similarity of these compounds to other known phenolic inhibitors supports their potential to interact with the active sites of inflammatory enzymes. For instance, related phenolic compounds have demonstrated inhibitory effects on both COX and LOX enzymes. bjournal.orgresearchgate.netresearchgate.netmdpi.com
Interactive Table: Inhibitory Concentrations (IC₅₀) of Related Plant Extracts on Inflammatory Enzymes
Below is a summary of findings for extracts from plants known to contain phenolic compounds, illustrating their potential to inhibit COX and LOX enzymes.
| Plant Extract/Compound | Enzyme Target | IC₅₀ Value |
| Baccharis incarum Extract | COX-1 | 2.0 µg/mL |
| Baccharis incarum Extract | COX-2 | 4.8 µg/mL |
| Chuquiraga atacamensis Extract | COX-1 | 2.5 µg/mL |
| Chuquiraga atacamensis Extract | COX-2 | 5.5 µg/mL |
| Indomethacin (Reference) | COX-1 | 0.11 µM |
| Indomethacin (Reference) | COX-2 | 0.78 µM |
| Terminalia chebula Ethanolic Extract | Lipoxygenase | 560 µg/mL |
This data is derived from studies on various plant extracts and reference compounds to provide context for the potential activity of this compound. bjournal.orgnih.gov
A significant mechanism underlying the bioactivity of 5-alkylresorcinols is their interaction with nucleic acids. The antitumor effects of this class of compounds have been linked to the destruction of tumor cell DNA and the prevention of its repair. nih.gov Studies on 5-alkylresorcinols isolated from various plant sources have demonstrated that exposure can lead to DNA fragmentation and nuclear condensation, which are characteristic features of apoptosis. nih.gov
Furthermore, research on Ginkgo biloba leaf extract, which contains bilobol, has identified a more specific mechanism of DNA interaction: the inhibition of topoisomerase II. researchgate.netnih.gov Topoisomerases are vital enzymes that manage the topology of DNA, and their inhibition can lead to breaks in the DNA backbone, ultimately triggering cell death. researchgate.net A molecular docking study identified that flavonoid constituents of Ginkgo biloba have a high potential to interact with and inhibit topoisomerase II, and subsequent assays confirmed that this inhibition leads to DNA damage. nih.gov This suggests that this compound may contribute to genotoxic effects through a similar mechanism.
The amphiphilic nature of 5-n-alkylresorcinols is central to their ability to interact with and modify biological membranes. beilstein-journals.org These molecules can incorporate themselves into the lipid bilayer, leading to a perturbation of the membrane's structure and dynamics. beilstein-journals.orgmdpi.com This physical interaction can alter fundamental membrane properties such as fluidity, polarity, and permeability. nih.gov
By inserting into the membrane, this compound can disrupt the organized structure of the lipid bilayer, which can, in turn, affect the function of membrane-bound proteins and signaling pathways. mdpi.comnih.gov Studies on other membrane-active molecules have shown that such perturbations can lead to increased membrane permeability, a loss of ionic homeostasis, and the initiation of cellular stress responses, including apoptosis. nih.gov This direct physical effect on the cell membrane represents a primary mechanism of action for this class of resorcinolic lipids. beilstein-journals.orgnih.gov
Cellular Response Mechanisms
The molecular interactions of this compound trigger a range of cellular responses, including antimicrobial actions against pathogens and the modulation of intracellular redox pathways.
This compound, also known as bilobol, has been reported to possess antimicrobial properties. up.ac.zanih.gov Direct testing of bilobol has shown weak activity against the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. up.ac.za
Broader investigations into extracts from Ginkgo biloba, a primary natural source of bilobol, confirm a wider spectrum of antimicrobial activity. mdpi.comnih.gov These extracts have demonstrated inhibitory effects against various bacterial strains. The mechanism of action is thought to involve the destruction of the bacterial cell wall, as observed through scanning electron microscopy, where treatment with Ginkgo extracts led to cell expansion and lysis. researchgate.net
Interactive Table: Antimicrobial Activity of Ginkgo biloba Extracts
The table below presents the Minimum Inhibitory Concentration (MIC) values of various Ginkgo biloba leaf extracts against several pathogenic bacteria, illustrating the antimicrobial potential of its constituent compounds.
| Bacterial Strain | Methanol Extract MIC (µg/mL) | Ethanol (B145695) Extract MIC (µg/mL) | Chloroform Extract MIC (µg/mL) | Hexane (B92381) Extract MIC (µg/mL) |
| Agrobacterium tumefaciens | 7.81 | 15.62 | 15.62 | 15.62 |
| Bacillus subtilis | 7.81 | 7.81 | 7.81 | 15.62 |
| Escherichia coli | 15.62 | 15.62 | 15.62 | 31.25 |
| Erwinia chrysanthemi | 7.81 | 7.81 | 7.81 | 15.62 |
| Xanthomonas phaseoli | 7.81 | 7.81 | 7.81 | 15.62 |
| Listeria monocytogenes | 125 | - | - | - |
| Bacillus cereus | 62.5 (from outer seedcoat) | - | - | - |
Data is compiled from studies on various extracts of Ginkgo biloba. nih.govresearchgate.net
5-n-alkylresorcinols are recognized for their antioxidant capabilities. nih.govnih.gov These compounds can directly scavenge free radicals and protect against oxidative damage. A key study demonstrated that various 5-n-alkylresorcinols significantly inhibit the copper-mediated oxidation of human low-density lipoprotein (LDL) in vitro. nih.gov The same study also found that these compounds possess antigenotoxic activity, protecting human colon cancer cells from DNA damage induced by oxidative agents like hydrogen peroxide. nih.gov
Beyond direct radical scavenging, extracts containing these compounds can also modulate the body's endogenous antioxidant systems. Research on standardized Ginkgo biloba extract (EGb 761) showed that its administration in rats led to an increase in the activity of crucial antioxidant enzymes, including catalase (CAT) and superoxide (B77818) dismutase (SOD), in several brain regions. nih.gov Concurrently, a decrease in lipid peroxidation was observed, indicating a protective effect against oxidative stress. nih.gov This suggests that this compound may contribute to cellular protection not only by neutralizing reactive oxygen species but also by bolstering the cell's own antioxidant defenses.
Influence on Cell Viability and Apoptosis in in vitro Models
Research has indicated that Aduncamide possesses cytotoxic activities. researchgate.net An in silico study predicted Aduncamide to be a Pin1 inhibitor with a high probability. researchgate.net The Pin1 enzyme plays a crucial role in the cell cycle and proliferation, and its inhibitors are considered a novel class of anti-cancer drugs that can block cell cycle progression. researchgate.net
The broader class of 5-alkylresorcinols has been investigated for cytotoxic effects against various cancer cell lines. For instance, a study on 5-alkylresorcinol metabolites isolated from the leaves of Grevillea robusta showed that these compounds exhibited marginal cytotoxicity against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines. acs.org
The assessment of cell viability and apoptosis in response to chemical compounds is a fundamental aspect of pharmacological research. Cell viability assays measure the proportion of live, healthy cells in a population and are crucial for understanding the cellular response to potential therapeutic agents. researchgate.netcellsignal.com Common methods to evaluate cell viability include the MTT and neutral red uptake (NRU) assays, which measure mitochondrial function and the integrity of cellular membranes, respectively. researchgate.netnih.gov The MTT assay, for example, relies on the conversion of a yellow tetrazolium salt into a purple formazan (B1609692) product by mitochondrial enzymes in healthy cells. cellsignal.com
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cancer cells. nih.govsigmaaldrich.com It is characterized by a series of morphological and biochemical events, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. frontiersin.org The induction of apoptosis can be detected through various laboratory techniques. The Annexin V assay is an early marker of apoptosis, identifying the translocation of phosphatidylserine (B164497) to the outer cell membrane. sigmaaldrich.com Later stages of apoptosis can be identified by methods such as the TUNEL assay, which detects DNA fragmentation. sigmaaldrich.com Furthermore, the activation of caspases, a family of proteases that execute the apoptotic process, is another hallmark that can be measured to confirm the induction of apoptosis. nih.govfrontiersin.org
While specific experimental data tables for "this compound" are not available from the conducted research, the general cytotoxic properties of Aduncamide and related resorcinol (B1680541) derivatives suggest that the compound may influence cell viability and induce apoptosis in cancer cells. Further in vitro studies are necessary to fully elucidate its specific mechanisms and to quantify its effects on different cancer cell lines.
Structure Activity Relationship Sar Studies
Impact of Alkyl Chain Length and Saturation on Mechanistic Efficacy
The lipophilic alkyl chain is a key determinant of the biological activity of 5-alkylresorcinols, including 5-(Heptadec-8-en-1-yl)benzene-1,3-diol. The length and degree of saturation of this chain significantly modulate the compound's amphiphilicity, which in turn governs its interaction with biological membranes and enzymes. nih.gov
Research into the antioxidant properties of alkylresorcinol homologues reveals a complex relationship with alkyl chain length that is highly dependent on the environment. In bulk oils, a study found that antioxidant activity paradoxically decreased as the alkyl chain length increased. nih.gov This suggests that in non-polar environments, intrinsic properties like radical scavenging capacity, which also tends to decrease with a longer chain, are the dominant factors. nih.gov
Conversely, in oil-in-water emulsions, a "cut-off effect" is observed. researchgate.net Here, antioxidant activity increases with chain length up to an optimal point, after which further elongation leads to a decrease in efficacy. researchgate.net For instance, one study identified an optimal antioxidant activity at an intermediate chain length of C21:0 in emulsions. nih.gov This phenomenon is attributed to physicochemical factors, where the molecule's ability to partition effectively at the oil-water interface is paramount for intercepting lipid oxidation. nih.govresearchgate.net A similar cut-off effect has been noted in low-moisture food models, with optimal activity seen with even longer chains, such as C23:0. researchgate.netpsu.edu
The degree of saturation and the presence of other functional groups on the alkyl chain also play a crucial role. Studies on the antiproliferative effects of alkylresorcinols against cancer cells have shown that extracts rich in oxygenated alkylresorcinols (e.g., those with keto groups) exhibit significantly higher antiproliferative effects than those dominated by saturated compounds. mdpi.comnih.gov This indicates that not just the length, but also the functionalization of the alkyl tail, influences bioactivity. mdpi.comnih.gov Furthermore, some research suggests that shorter-chain alkylresorcinols (e.g., C13–C17) may exhibit enhanced antiproliferative activity, potentially due to better cellular absorption compared to their longer-chain counterparts. mdpi.com Conversely, the hemolytic activity of alkylresorcinols, which involves the destabilization of red blood cell membranes, is inversely proportional to the chain length and also depends on the degree of side chain unsaturation. nih.gov
| System | Relationship between Chain Length and Activity | Optimal Chain Length (if applicable) | Primary Influencing Factor | Reference |
|---|---|---|---|---|
| Bulk Oil | Activity decreases as chain length increases | N/A | Intrinsic radical scavenging capacity | nih.gov |
| Oil-in-Water Emulsion | "Cut-off" effect observed; activity increases then decreases | C21:0 | Physicochemical partitioning at interface | nih.govresearchgate.net |
| Low-Moisture Cracker | Activity increases with chain length | C23:0 | Localization in the lipid phase | psu.edu |
Role of Resorcinol (B1680541) Hydroxylation Pattern on Biological Activity
The defining feature of this compound is its resorcinol head, a benzene (B151609) ring with hydroxyl (-OH) groups at the 1 and 3 positions (meta-dihydroxybenzene). wikipedia.org This specific hydroxylation pattern is fundamental to the molecule's biological activity, particularly its antioxidant capabilities. The arrangement of these hydroxyl groups influences the molecule's electron-donating potential, which is central to scavenging free radicals.
The 1,3-dihydroxy pattern is common among many natural bioactive compounds, such as flavonoids, where it forms the basic structure of the A-ring. nih.gov This configuration is crucial for the antioxidant and enzyme-inhibiting properties of these molecules. The hydroxyl groups on the phenolic ring are the primary sites of action for radical scavenging. rsc.org The structure of the resorcinol moiety allows for the donation of a hydrogen atom to a free radical, thereby neutralizing it, while the resulting radical on the resorcinol molecule is stabilized by resonance.
Influence of Stereochemistry on Molecular Interactions
The stereochemistry of the alkyl chain, specifically the presence of branching, introduces another layer of complexity to the structure-activity relationship of alkylresorcinols. While many common alkylresorcinols found in cereals like wheat and rye possess a straight, odd-numbered alkyl chain, some natural sources, such as the pseudocereal quinoa, contain a diverse profile of both straight-chain and branched-chain isomers. nih.gov These branched isomers typically exist in iso- (branching at the penultimate carbon) and anteiso- (branching at the antepenultimate carbon) configurations. researchgate.net
The presence and type of branching can influence how the molecule packs into biological membranes and interacts with protein binding sites. Research on quinoa alkylresorcinols has revealed a fascinating pattern: anteiso-isomers tend to be predominant for homologues with an even-numbered alkyl chain, whereas iso-isomers are more prevalent for those with odd-numbered alkyl chains. nih.gov This suggests a highly specific biosynthetic control that could have functional implications.
While direct comparative studies on the bioactivity of straight-chain versus branched-chain isomers of this compound are limited, research on other chiral molecules provides insight. For example, studies on farrerol (B190892) enantiomers have shown stereoselective differences in their metabolism by liver enzymes and in their binding affinity to specific protein targets. mdpi.com This demonstrates that stereochemistry can critically affect both the pharmacokinetics and the specific molecular interactions of a compound. mdpi.com Therefore, it is highly probable that the branched-chain stereoisomers of alkylresorcinols interact differently with cell membranes, transport proteins, and target enzymes compared to their straight-chain counterparts, potentially leading to variations in their biological efficacy.
| Alkyl Chain Type | Predominant Isomer | Reference |
|---|---|---|
| Even-Numbered | Anteiso-isomers | nih.gov |
| Odd-Numbered | Iso-isomers | nih.gov |
Biosynthetic Pathways and Enzymology
Proposed Biosynthetic Routes in Natural Producers
The formation of 5-(heptadec-8-en-1-yl)benzene-1,3-diol is believed to originate from two primary metabolic routes: the fatty acid synthesis pathway, which provides the long alkyl chain, and the polyketide synthesis pathway, which forms the aromatic resorcinol (B1680541) ring.
The proposed biosynthetic route commences with the synthesis of a C17 fatty acid precursor. This is followed by a desaturation step to introduce the double bond at the C-8 position, yielding an unsaturated fatty acyl-CoA. This activated fatty acid then serves as a starter unit for a type III polyketide synthase (PKS). The PKS catalyzes the iterative condensation of three molecules of malonyl-CoA to the fatty acyl-CoA starter unit. Subsequent cyclization and aromatization of the resulting tetraketide intermediate lead to the formation of the 5-alkenylresorcinol structure.
The key steps in the proposed biosynthetic pathway are:
Chain Elongation: The synthesis of the C17 heptadecanoyl chain from acetyl-CoA and malonyl-CoA via the fatty acid synthase (FAS) complex.
Desaturation: The introduction of a cis-double bond at the Δ8 position of the heptadecanoyl chain by a specific fatty acid desaturase.
Activation: The conversion of the resulting heptadec-8-enoic acid to its coenzyme A thioester, heptadec-8-enoyl-CoA.
Polyketide Synthesis: The type III PKS-mediated condensation of three malonyl-CoA units with heptadec-8-enoyl-CoA.
Cyclization and Aromatization: The intramolecular aldol (B89426) condensation and subsequent dehydration to form the aromatic benzene-1,3-diol ring.
Identification and Characterization of Key Biosynthetic Enzymes
While the specific enzymes responsible for the synthesis of this compound in Ardisia have not been isolated and characterized, insights can be drawn from homologous enzymes in other species that produce similar resorcinolic lipids. The key enzyme classes are alkylresorcinol synthases (ARS), which are type III PKSs, and fatty acid desaturases.
Alkylresorcinol Synthases (ARS): These enzymes are responsible for the formation of the 5-alkylresorcinol scaffold. Plant ARSs are homodimeric proteins that utilize long-chain fatty acyl-CoAs as starter units. frontiersin.org The active site contains a conserved catalytic triad (B1167595) (Cys-His-Asn) that facilitates the decarboxylative condensation of malonyl-CoA extender units onto the starter unit. nih.gov The length and conformation of the substrate-binding tunnel within the enzyme are thought to determine the specificity for the length of the fatty acyl-CoA starter unit. nih.gov
Fatty Acid Desaturases (FADs): The introduction of the double bond into the heptadecanoyl chain is catalyzed by a fatty acid desaturase. These enzymes are typically membrane-bound and require molecular oxygen and a reducing agent, such as NADH or NADPH. nih.gov The regioselectivity and stereoselectivity of the desaturation reaction are key determinants of the final structure of the unsaturated alkyl chain. Plant desaturases are known to introduce double bonds at specific positions along the fatty acid chain. nih.gov
Below is a table summarizing the general characteristics of the key enzyme types involved in the proposed biosynthetic pathway.
| Enzyme Class | Function | Substrates | Products | Cellular Localization | Key Features |
| Alkylresorcinol Synthase (Type III PKS) | Catalyzes the formation of the 5-alkenylresorcinol core | Long-chain unsaturated fatty acyl-CoA, Malonyl-CoA | 5-alkenylresorcinol, CO2, CoA | Cytosol | Homodimer, Conserved Cys-His-Asn catalytic triad |
| Fatty Acid Desaturase | Introduces a double bond into the fatty acid chain | Saturated fatty acid (or its CoA/ACP thioester), O2, NAD(P)H | Unsaturated fatty acid, H2O, NAD(P)+ | Endoplasmic Reticulum, Plastid | Membrane-bound, Regio- and stereospecific |
Genetic Engineering Approaches for Enhanced Production in Model Organisms
The heterologous production of this compound in model organisms presents a promising avenue for its sustainable supply. While no studies have specifically reported the successful production of this exact compound, metabolic engineering strategies employed for other long-chain fatty acid-derived molecules in organisms like Saccharomyces cerevisiae and Yarrowia lipolytica provide a roadmap. nih.govnih.gov
Engineering the Host for Precursor Supply: A critical aspect of enhancing production is to ensure a sufficient supply of the necessary precursors: heptadec-8-enoyl-CoA and malonyl-CoA. This can be achieved through several genetic modifications:
Overexpression of Acetyl-CoA Carboxylase (ACC): This enzyme catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis.
Engineering Fatty Acid Synthesis: Modifying the fatty acid synthase complex to favor the production of C17 fatty acids.
Introduction of a Specific Desaturase: Expressing a fatty acid desaturase with the desired regioselectivity to produce heptadec-8-enoic acid.
Heterologous Expression of the Biosynthetic Genes: The core of the strategy involves the introduction and expression of the genes encoding the key biosynthetic enzymes in a suitable host organism. This would include:
Alkylresorcinol Synthase (ARS): A gene encoding an ARS with a preference for C17 unsaturated fatty acyl-CoAs would need to be identified and expressed.
Fatty Acid Desaturase (FAD): A gene for a Δ8-desaturase would be required to introduce the double bond at the correct position.
Optimization of Expression and Fermentation: Further enhancements in yield can be achieved by optimizing the expression levels of the heterologous genes, for instance, by using strong, inducible promoters. Additionally, fermentation conditions such as media composition, temperature, and pH can be fine-tuned to maximize product formation.
The table below outlines potential genetic engineering targets for the heterologous production of this compound.
| Target Pathway | Gene/Enzyme to Engineer | Engineering Strategy | Expected Outcome |
| Malonyl-CoA Supply | Acetyl-CoA Carboxylase (ACC) | Overexpression | Increased pool of malonyl-CoA for polyketide synthesis. |
| Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Modification of chain-length determining domains | Increased production of C17 fatty acid precursors. |
| Fatty Acid Desaturation | Δ8-Fatty Acid Desaturase (FAD) | Heterologous expression | Conversion of heptadecanoyl-CoA to heptadec-8-enoyl-CoA. |
| Resorcinolic Lipid Formation | Alkylresorcinol Synthase (ARS) | Heterologous expression of a plant-derived ARS | Synthesis of the this compound scaffold. |
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Simulations for Target Prediction
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and interactions. A key application is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as 5-(Heptadec-8-en-1-yl)benzene-1,3-diol) when bound to a second molecule, typically a larger protein receptor. mdpi.comnih.gov This process helps identify potential biological targets by evaluating the binding affinity and interaction patterns, thereby predicting the compound's pharmacological or biological function. mdpi.com The workflow often involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to rank the possible binding poses based on their calculated free energy of binding.
Ligand-protein interaction analysis examines the specific non-covalent forces that stabilize the complex formed between a ligand and its protein target. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the resorcinol (B1680541) ring's hydroxyl groups can act as both hydrogen bond donors and acceptors, while the long, hydrophobic heptadecenyl chain can form significant hydrophobic and van der Waals interactions within a protein's binding pocket. patsnap.comnih.gov
While direct docking studies on this compound are not prominent in the literature, research on smaller, related alkylresorcinols like olivetol (B132274) provides a model for how such analyses are performed. rsc.org In one study, docking simulations were used to evaluate the binding affinity of olivetol towards several enzymes that produce reactive oxygen species (ROS), such as lipoxygenase (LOX) and xanthine (B1682287) oxidase (XO). rsc.org The analysis revealed that these compounds fit into the active sites of the enzymes, and their binding affinity was quantified. Similar studies could be applied to this compound to predict its potential enzyme inhibitory activities.
Table 1: Example of Molecular Docking Results for a Related Alkylresorcinol (Olivetol) Against ROS-Producing Enzymes
| Target Enzyme | PDB ID | Binding Affinity of Olivetol (kcal/mol) | Reference Ligand | Binding Affinity of Reference (kcal/mol) |
|---|---|---|---|---|
| Myeloperoxidase (MP) | 6AZF | -6.8 | Synthesized Inhibitor | -8.9 |
| Cytochrome P450 (CP450) | 2HI4 | -6.5 | S-mephenytoin | -9.1 |
| Lipoxygenase (LOX) | 3V99 | -6.1 | Nordihydroguaiaretic acid | -7.4 |
| Xanthine Oxidase (XO) | 1N5X | -6.1 | Quercetin | -7.7 |
This table is based on data from a study on olivetol and serves as an illustrative example. rsc.org The binding affinity represents the predicted strength of the interaction between the ligand and the enzyme.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The long heptadecenyl chain of this compound gives it considerable conformational flexibility. nih.gov This flexibility is a critical factor in molecular docking, as the molecule must adopt a specific, low-energy conformation to fit optimally into a protein's binding site.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic descriptors. This information is invaluable for predicting a molecule's chemical reactivity, stability, and spectroscopic properties. nih.govmdpi.com
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties and reactivity. nih.govrsc.org For phenolic compounds like this compound, DFT is particularly useful for evaluating antioxidant potential. This is often done by calculating the Bond Dissociation Enthalpy (BDE) of the hydroxyl (O-H) groups on the resorcinol ring. A lower BDE indicates that the hydrogen atom can be more easily donated to a free radical, neutralizing it. rsc.org
Studies on simpler alkylresorcinols have used DFT to compare their antioxidant capacity to known antioxidants like Butylated Hydroxytoluene (BHT). rsc.org These calculations can determine which O-H group is more likely to participate in antioxidant reactions. DFT can also be used to calculate other reactivity descriptors such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into the molecule's ability to donate or accept electrons. rsc.org
Table 2: Example of DFT-Calculated Antioxidant Properties for a Related Alkylresorcinol (Olivetol)
| Property | Value for Olivetol (kcal/mol) | Description |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | 83.7 | Energy required to break the O-H bond, indicating antioxidant potential via hydrogen atom transfer. |
| Ionization Potential (IP) | 189.5 | Energy required to remove an electron, indicating potential for antioxidant action via electron transfer. |
This table is based on data from a DFT study on olivetol. rsc.org Such calculations could predict the antioxidant capacity of this compound.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating vibrational frequencies and magnetic shielding constants, methods like DFT can generate theoretical Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. mdpi.com These predicted spectra are powerful tools for interpreting experimental data and confirming the structure of a synthesized or isolated compound.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ualberta.ca By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules like solvents or lipids.
For an amphiphilic molecule like this compound, MD simulations are particularly useful for understanding its behavior in a biological context, such as its interaction with a cell membrane. nih.gov Simulations of similar long-chain phenolic compounds in a lipid bilayer have shown that the molecule typically inserts its hydrophobic tail into the membrane's core, while the polar phenolic head remains near the aqueous interface, interacting with the lipid head groups through hydrogen bonds. nih.gov Such simulations could reveal how this compound affects membrane properties like fluidity and thickness.
Furthermore, MD simulations are increasingly used to refine the results of molecular docking. nih.gov After a static docking pose is predicted, an MD simulation of the ligand-protein complex can be run to assess its stability and dynamic behavior in a simulated physiological environment. This provides a more realistic assessment of the binding interaction, observing how the ligand and protein adjust their conformations to achieve a stable complex. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Samples
Development of Hyphenated Techniques (e.g., LC-MS/MS, GCxGC-MS) for Complex Matrices
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the analysis of specific compounds in intricate mixtures. For 5-(Heptadec-8-en-1-yl)benzene-1,3-diol and its analogues, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most established methods, while comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC-MS) emerges as a powerful tool for in-depth profiling. nih.govmdpi.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a cornerstone for the quantification of alkylresorcinols in biological fluids like plasma due to its high sensitivity and specificity. researchgate.netscholarsportal.info The method typically involves a liquid chromatography system for separating the analytes from the sample matrix, followed by a tandem mass spectrometer for detection. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for highly selective detection, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process minimizes interference from other co-eluting compounds. aocs.org
Sample preparation for LC-MS/MS analysis of alkylresorcinols from plasma often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interfering substances. researchgate.netaocs.org For instance, a common LLE method uses diethyl ether to extract the alkylresorcinols from the plasma. aocs.org More high-throughput methods have been developed using 96-well SPE plates, significantly increasing sample processing speed. researchgate.net
Chromatographic separation can be achieved using either normal-phase or reversed-phase columns. Normal-phase LC, often with an amino-propyl stationary phase, has been shown to provide good separation of alkylresorcinol homologues. researchgate.net The table below summarizes typical parameters for an LC-MS/MS method for alkylresorcinol analysis.
| Parameter | Value/Condition | Source |
| Chromatography | Normal-Phase HPLC | researchgate.net |
| Column | 5 cm NH2 column | researchgate.net |
| Mobile Phase | Heptane-based | researchgate.net |
| Ionization | Atmospheric Pressure Chemical Ionization (APCI) | scholarsportal.info |
| Detection | Triple Quadrupole MS/MS (MRM mode) | aocs.org |
| Sample Preparation | Supported Liquid Extraction (SLE) | researchgate.net |
| Sample Volume | 100 µL plasma | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is another robust technique for the analysis of alkylresorcinols. researchgate.netscholarsportal.info Due to the low volatility of these phenolic lipids, a derivatization step is necessary prior to GC analysis. This typically involves silylating the hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.com The analysis is then performed using a gas chromatograph to separate the derivatized compounds, followed by a mass spectrometer for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. researchgate.net
Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS):
For highly complex samples where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.govnih.gov In GCxGC, the effluent from a primary GC column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. nih.gov This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would co-elute in a single-column system. nih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), which provides high-speed data acquisition, GCxGC-TOFMS is an exceptionally powerful tool for the detailed profiling of complex mixtures of bioactive lipids and phenolic compounds from natural extracts. mdpi.comnih.gov While specific applications for this compound are not widely published, the technique's proven ability to resolve complex lipid and phenol (B47542) mixtures in matrices like bio-oil and human cerumen suggests its high potential for the in-depth characterization of alkylresorcinol profiles in various research samples. nih.govmdpi.com
Quantitative Analysis Methods (e.g., Isotope Dilution Mass Spectrometry)
Accurate quantification is critical in analytical chemistry, and for this purpose, isotope dilution mass spectrometry (IDMS) is considered a gold standard. researchgate.net This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). aocs.orgresearchgate.net
For the quantification of alkylresorcinols, a deuterated analogue such as 2H4-nonadecylresorcinol (C19:0-d4) is often used as an internal standard. researchgate.netaocs.org This standard is added to the sample at a known concentration at the beginning of the sample preparation process. Since the internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same losses during extraction, cleanup, and ionization. researchgate.net By measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotope-labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss. aocs.org
The table below presents validation data for an LC-MS/MS method for alkylresorcinol quantification in human plasma, demonstrating the performance characteristics achievable with this approach.
| Parameter | C17:0 | C19:0 | C21:0 | C23:0 | C25:0 | Source |
| Recovery (%) | 77 | 78 | 82 | 80 | 79 | researchgate.net |
| Intra-batch Precision (%RSD) | 10 | 18 | 4 | 7 | 8 | researchgate.net |
| Inter-batch Precision (%RSD) | 14 | 12 | 11 | 13 | 15 | researchgate.net |
| LOD (nmol/L) | 1.8 | 1.1 | 1.1 | 1.1 | 1.5 | researchgate.net |
| LOQ (nmol/L) | 6.1 | 3.5 | 3.8 | 3.8 | 5.1 | researchgate.net |
Biomarker Potential and Analytical Validation in Specific Research Contexts
Alkylresorcinols, including this compound and its homologues, have been extensively investigated and validated as biomarkers of whole-grain wheat and rye intake in humans. The rationale for their use as biomarkers is that they are unique to the bran fraction of these cereals and are absorbed in proportion to intake, with their levels in plasma and urine reflecting dietary consumption.
The validation of an analytical method for a biomarker is a rigorous process that establishes its performance characteristics, ensuring that the data generated is reliable for its intended purpose. Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Selectivity ensures that the analytical signal is from the analyte of interest and not from interfering components in the sample matrix.
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. For LC-MS/MS methods for alkylresorcinols, linearity is often established over a range relevant to physiological concentrations. nih.gov
Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. researchgate.net
Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is assessed both within a single analytical run (intra-batch) and between different runs (inter-batch). researchgate.net
The robust analytical methods developed, particularly LC-MS/MS with isotope dilution, have been crucial in numerous epidemiological studies that have used plasma alkylresorcinol concentrations to objectively assess whole-grain intake and its correlation with various health outcomes.
Metabolic Transformations in Model Systems
Elucidation of Metabolic Pathways in in vitro Cell Cultures and Microorganisms
Scientific literature available in the public domain does not currently provide specific studies on the metabolic pathways of 5-(Heptadec-8-en-1-yl)benzene-1,3-diol in in vitro cell cultures or through the action of microorganisms. While the metabolism of other structurally related long-chain alkylresorcinols has been investigated, detailing pathways such as ω-oxidation followed by β-oxidation of the alkyl chain, and microbial degradation of other alkylphenols has been reported, a direct extrapolation of these pathways to this compound cannot be made without specific experimental evidence.
Identification of Metabolites and Transformation Products
Research on the transformation of this compound has provided insights into its degradation in an aqueous environment. A study investigating the stability of this compound in water demonstrated its gradual degradation over time. Within a 96-hour period, the parent compound almost completely disappeared. nih.gov The primary transformation products identified were smaller aliphatic chains, indicating that the breakdown of the long heptadecenyl side chain is a key degradation pathway. nih.gov
| Parent Compound | Transformation System | Identified Transformation Products | Reference |
|---|---|---|---|
| This compound | Aqueous Environment (Water) | Small aliphatic chains | nih.gov |
Enzymatic Biotransformation Studies
There is currently a lack of published research specifically detailing the enzymatic biotransformation of this compound. While studies on other phenolic lipids have identified enzymes such as laccases and cytochrome P450s as being involved in their degradation, no such enzymatic studies have been reported for this specific compound.
Future Directions and Research Challenges
Unexplored Mechanistic Pathways
The compound 5-(heptadec-8-en-1-yl)benzene-1,3-diol, a member of the resorcinolic lipid family, presents a fascinating area for future mechanistic investigation. While its structural relatives, the alkylresorcinols, are known for a range of biological activities including antioxidant, antimicrobial, and enzyme-inhibiting properties, the specific molecular interactions and signaling cascades triggered by this particular alkenylresorcinol remain largely uncharted. nih.govnih.gov
Future research should prioritize the elucidation of its precise molecular targets. For instance, studies on resorcinol (B1680541) have shown it can modulate the aryl hydrocarbon receptor (AhR) and activate the Nrf2-mediated antioxidant pathway. nih.gov It is plausible that this compound, with its long alkenyl chain, could exhibit unique interactions with these or other cellular sensors. The amphiphilic nature of the molecule suggests a strong potential for interaction with cellular membranes, possibly altering their physical properties and the function of membrane-bound proteins. nih.govnih.gov Molecular dynamics simulations could provide initial insights into how its insertion affects membrane fluidity, thickness, and the localization of signaling proteins. nih.gov
Furthermore, the impact of the cis-double bond at the 8-position of the heptadecenyl chain on receptor binding and enzyme inhibition is a critical area for exploration. This structural feature could confer selectivity for specific enzyme active sites or protein-binding pockets that saturated alkylresorcinols may not possess. Investigating its effects on key inflammatory and metabolic enzymes, such as cyclooxygenases, lipoxygenases, and thyroid peroxidases, could reveal novel therapeutic potentials. drugbank.com The potential for this compound to act as a quorum-sensing molecule, influencing microbial communication and biofilm formation, also warrants investigation, given the known antimicrobial properties of related compounds. nih.gov
Opportunities for Synthetic Innovation
While this compound can be isolated from natural sources, the development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities for in-depth biological studies and for creating structural analogs to probe structure-activity relationships. rsc.org Current synthetic strategies for alkylresorcinols often involve multi-step processes that can be time-consuming and may result in variable yields. beilstein-journals.org
A significant opportunity for innovation lies in the application of modern catalytic cross-coupling reactions. For example, palladium-catalyzed methods could be optimized for the direct coupling of a protected resorcinol derivative with a heptadec-8-enyl halide or boronic acid, offering a more convergent and potentially higher-yielding approach. rsc.org The use of microwave-assisted synthesis could also dramatically reduce reaction times and improve yields, as has been demonstrated for other long-chain alkylresorcinols. beilstein-journals.org
Furthermore, the development of chemoenzymatic methods presents an exciting frontier. Lipases or other enzymes could be employed for the regioselective acylation of resorcinol, followed by chemical elaboration of the side chain. This approach could offer improved sustainability and stereocontrol. The synthesis of a library of analogs with variations in the position and geometry of the double bond, as well as the length of the alkyl chain, would be invaluable for understanding the structural determinants of its biological activity. rsc.orgrsc.org The creation of isotopically labeled versions, such as with deuterium, would also be instrumental for metabolic and pharmacokinetic studies. rsc.org
| Bioactive Lipid Class | General Function | Potential Relevance for this compound |
| Phenolic Lipids | Antioxidant, antimicrobial, enzyme inhibition, membrane interaction | The core structure of the compound places it in this class, suggesting similar activities. |
| Fatty Acyls | Energy storage, signaling molecules | The long alkenyl chain is a key structural feature influencing its lipophilicity and potential interactions. |
| Glycerolipids | Membrane structure, energy storage | While not a glycerolipid itself, its interaction with membrane glycerolipids is a key area of future study. |
| Sphingolipids | Signal transmission, cell recognition | Potential modulation of sphingolipid metabolism or signaling pathways is an unexplored area. |
Integration of Multi-Omics Data for Comprehensive Understanding
To move beyond a single target or pathway, a holistic understanding of the cellular response to this compound is essential. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this. nih.govmdpi.com By simultaneously profiling changes across these different molecular layers, researchers can construct a comprehensive picture of the compound's mechanism of action and identify novel biomarkers of its activity. nih.govmdpi.com
Transcriptomics , using techniques like RNA-sequencing, can reveal the full spectrum of genes whose expression is altered in cells or tissues upon treatment with the compound. sci-hub.senih.gov This can provide clues about the signaling pathways that are activated or inhibited. For example, a transcriptomic analysis could confirm the modulation of the Nrf2 or AhR pathways and identify other, unexpected gene networks that are affected. nih.gov
Proteomics , the large-scale study of proteins, can identify changes in protein abundance and post-translational modifications, providing a more direct link to cellular function. mdpi.comfrontiersin.org This could reveal, for instance, which enzymes are up- or down-regulated, or which signaling proteins are phosphorylated in response to the compound.
Metabolomics can profile the changes in small molecule metabolites, offering a snapshot of the metabolic state of the cell. mdpi.com This could uncover alterations in lipid metabolism, energy production, or the synthesis of other bioactive molecules.
By integrating these datasets, researchers can build detailed models of the compound's effects. For instance, an observed change in the transcription of a metabolic enzyme (transcriptomics) could be correlated with a change in the abundance of that enzyme (proteomics) and a subsequent alteration in the levels of its metabolic products (metabolomics). This integrated approach will be crucial for a comprehensive understanding of the biological role of this compound and for identifying its most promising therapeutic applications.
| Multi-Omics Approach | Key Questions to Address for this compound | Expected Outcomes |
| Transcriptomics (RNA-Seq) | Which genes and signaling pathways are regulated by the compound? | Identification of modulated gene networks (e.g., antioxidant response, inflammation, lipid metabolism). |
| Proteomics (Mass Spectrometry) | What are the protein targets of the compound? How does it affect protein expression and modification? | Discovery of direct binding partners and downstream protein expression changes. |
| Metabolomics (LC-MS, GC-MS) | How does the compound alter the cellular metabolic profile? | Insights into effects on lipid metabolism, energy production, and other metabolic pathways. |
| Lipidomics | How does the compound specifically affect the cellular lipid landscape? | Detailed understanding of its impact on different lipid species and membrane composition. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
